3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole

Overview

Description

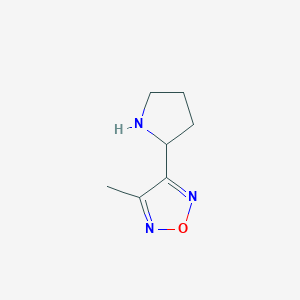

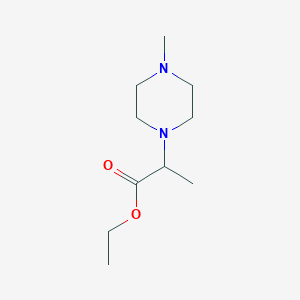

3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole is a compound with the molecular formula C7H11N3O and a molecular weight of 153.18 . It is a liquid at room temperature . The compound has attracted the attention of scientists from various fields.

Synthesis Analysis

The synthesis of compounds like this compound often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 153.18 .Scientific Research Applications

Synthesis and Biological Predictions

3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole is involved in the formation of novel bicyclic systems. One study synthesized these compounds via a one-pot condensation process and predicted their biological activity using PASS prediction. The structures were confirmed by various methods including IR, 1H NMR, and liquid chromato-mass spectrometry (Kharchenko, Detistov, & Orlov, 2008).

Antimicrobial Activity

Several studies have reported the synthesis of derivatives containing this compound and their antimicrobial properties. For instance, derivatives with the piperidine or pyrrolidine ring exhibited strong antimicrobial activity, as evidenced by structure–activity studies (Krolenko, Vlasov, & Zhuravel, 2016).

Anticancer Applications

The compound has been incorporated into the synthesis of anticancer agents. One study synthesized derivatives containing a tetrahydropyridine moiety and evaluated their anticancer activities, finding moderate cytotoxicity in breast cancer cell lines (Redda & Gangapuram, 2007).

Coordination Polymers

Research has also explored the use of this compound in the synthesis of coordination polymers, showing potential applications in luminescent sensing and magnetic susceptibility measurements (Ding et al., 2017).

Insecticidal Activity

The compound has been used in the synthesis of insecticidal agents. A study showed that certain derivatives grafted on chitosan and polymethyl methacrylate exhibited good insecticidal activity against the cotton leafworm (Elbarbary et al., 2021).

Antitubercular Potential

Derivatives of this compound have been synthesized and evaluated for their antitubercular activity. A study indicated moderate to good antitubercular activity for these compounds (Joshi et al., 2015)

Synthesis and Characterization

Various studies have focused on synthesizing and characterizing derivatives of this compound, revealing their structural properties and potential applications in various fields (Maftei et al., 2013).

Antibacterial and Anticancer Agents

Some derivatives have been developed as potential antibacterial and anticancer agents, demonstrating efficacy in inhibiting the growth of specific bacteria and cancer cell lines (Lee, Choa, Cho, & Oh, 2004).

Fungicide Activity

Research into the fungicide activity of this compound derivatives has been conducted, although results have varied depending on the specific derivative and target species (Zhi, 2004).

Antiviral Activity

This compound has also been investigated for its antiviral properties. A study showed the potential of a derivative as an orally bioavailable inhibitor of human rhinovirus (Patick et al., 2005).

Mechanism of Action

- One study discusses the design of molecules with a similar pyrrolidine scaffold. For instance, bicyclic sulfonamide derivatives showed potency towards RORγt (a nuclear receptor involved in immune regulation) but also had undesirable activity against pregnane X receptor (PXR). PXR plays a role in detoxification and clearance of foreign substances from the body.

Target of Action

Biochemical Analysis

Biochemical Properties

3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in its structure is known to interact with various enzymes, potentially inhibiting or activating them . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways by binding to specific receptors or enzymes, leading to altered gene expression and metabolic changes . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and enzymes, altering their structure and function. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways and gene expression . The specific interactions and mechanisms depend on the molecular targets within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can affect the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in cellular metabolism . These interactions are essential for understanding the compound’s role in metabolic regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells . These factors influence its overall efficacy and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic targets.

properties

IUPAC Name |

3-methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-7(10-11-9-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYORNGAPDTTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672390 | |

| Record name | 3-Methyl-4-(pyrrolidin-2-yl)-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

936940-68-0 | |

| Record name | 3-Methyl-4-(2-pyrrolidinyl)-1,2,5-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-(pyrrolidin-2-yl)-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chloro-4-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419309.png)

![3-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1419312.png)

![3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1419313.png)

![tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B1419314.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B1419318.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1419319.png)

![3-[(2-Chloropyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1419321.png)

![3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419322.png)

![6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride](/img/structure/B1419327.png)